molecular formula C7H6NaO4+ B022357 Sodium gentisate CAS No. 4955-90-2

Sodium gentisate

Cat. No. B022357
CAS RN: 4955-90-2
M. Wt: 176.1 g/mol
InChI Key: MOIJZWWOFOQFMH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium gentisate involves several steps, including the interaction of gentisic acid with sodium. Regulska et al. (2014) performed DFT calculations and synthesized this compound, revealing the composition and structure of the compound through elemental and thermogravimetric analyses (Regulska et al., 2014). Another approach for generating gentisyl alcohol-type natural products, which are structurally related to this compound, utilized selective phenol monohydroxymethylation/monochlorination, showcasing an efficient, atom- and step-economical synthesis process without the need for protecting groups (Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound was detailed through spectroscopic (FT-IR, FT-Raman) studies, highlighting the effect of sodium on the electronic charge distribution of the ligand. Theoretical geometrical parameters and atomic charge distribution were discussed, giving insight into the molecular configuration of this compound and its metal complexes (Regulska et al., 2014).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of this compound have shown its involvement in various biochemical processes. For example, its role as a transporter in microbial degradation of aromatic compounds was characterized, highlighting its specificity and the impact of pH on its activity (Xu et al., 2012). Moreover, the oxidation reaction of gentisic acid, closely related to this compound, was studied, revealing a unique absorbance peak indicating potential for analytical applications (Hosokawa et al., 2020).

Scientific Research Applications

  • Medical Applications :

  • Therapeutic and Pharmacological Effects :

    • Exhibits various beneficial effects on human health, including anti-inflammatory, antigenotoxic, hepatoprotective, neuroprotective, antimicrobial, and antioxidant activities (Abedi, Razavi, & Hosseinzadeh, 2019).
  • Chemical and Industrial Applications :

  • Biochemical Research :

    • Aerobic Bacterial Pathways : Gentisate 1,2-dioxygenase is a key enzyme in these pathways, degrading compounds to provide carbon and energy to cells, and has broad substrate specificity (Adams, Singh, Keller, & Jia, 2006); (Crawford, Hutton, & Chapman, 1975).
  • Analytical Chemistry :

    • Quantitative Determination : this compound can be quantitatively determined using iodine in almost neutral medium and Pb(IV) acetate in glacial acetic acid (Sheikh, Dolezal, & Zýka, 1971).
    • Serum Analysis : Developed methods for determining gentisic acid in serum using color reactions with specific chemicals (Gerald & Kagan, 1951).

Mechanism of Action

Target of Action

Sodium gentisate, also known as Sodium 2,5-dihydroxybenzoate , primarily targets the gentisate 1,2-dioxygenase (GDO) enzyme . GDO is a ring-fission non-heme dioxygenase enzyme that displays a unique regioselective reaction of gentisic acid (GTQ) in the presence of molecular oxygen . It also targets carbonic anhydrases .

Mode of Action

This compound interacts with its target, the GDO enzyme, facilitating the oxidative cleavage of an aromatic C–C bond of the GTQ substrate . This interaction results in the conversion of gentisate to maleylpyruvate . The active site of the GDO enzyme plays a pivotal role in this process .

Biochemical Pathways

This compound affects the gentisate degradation pathway . This pathway is shared by both naphthalene and 3-hydroxybenzoate catabolism in certain strains . The gentisate is converted to maleylpyruvate by the GDO enzyme, which is then isomerized to fumarylpyruvate by a mycothiol-dependent maleylpyruvate isomerase . Finally, a fumarylpyruvate hydrolase hydrolyzes fumarylpyruvate to fumarate and pyruvate .

Pharmacokinetics

It has been reported that this compound can be estimated in plasma and urine , suggesting that it is absorbed into the bloodstream and excreted through the urinary system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of aromatic compounds. By catalyzing the conversion of gentisate to maleylpyruvate, this compound plays a crucial role in the biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen is necessary for the GDO enzyme to display its unique regioselective reaction of gentisic acid . Additionally, the pH level can affect the activity of the GDO enzyme .

properties

IUPAC Name

sodium;2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJZWWOFOQFMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

490-79-9 (Parent)
Record name Sodium gentisate [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0063656
Record name Sodium gentisate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4955-90-2, 106120-03-0
Record name Sodium gentisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1)
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Record name Sodium gentisate
Source EPA DSSTox
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Record name Sodium gentisate
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Record name SODIUM GENTISATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Sodium gentisate (sodium 2,5-dihydroxybenzoate), an oxidation product of salicylic acid, gained attention when researchers observed its presence in the urine of individuals treated with sodium salicylate. This finding, coupled with the known antirheumatic properties of salicylates, prompted investigations into this compound's potential as a therapeutic alternative. []

A: Early research focused on this compound's potential in treating acute rheumatic fever. Its purported ability to inhibit hyaluronidase, an enzyme implicated in inflammation, fueled interest in its anti-rheumatic properties. [, , ]

A: Research suggests that, unlike sodium salicylate, this compound does not inhibit imidazoleacetate phosphoribosyl transferase. This enzyme is responsible for the conjugation of imidazoleacetate, a metabolite of histidine and histamine. This difference in enzyme inhibition profiles highlights a potential divergence in the pharmacological effects of these two compounds. []

A: this compound is readily absorbed following oral administration, achieving peak plasma concentrations within approximately two hours. It undergoes metabolism, with a portion being excreted in the urine as gentisic acid. [, ]

A: Yes, studies have examined the impact of this compound on guinea pig testis metabolism. This compound was found to decrease acetate utilization by testis homogenates and to alter the pool sizes of several metabolites, including amino acids and intermediates of the tricarboxylic acid cycle. []

A: Studies on laying hens indicated that neither sodium salicylate nor this compound, administered over an extended period, significantly affected egg production, egg weight, feed consumption, or body weight. []

A: Yes, research suggests that this compound, like other hydrotropic agents, can enhance the aqueous solubility of certain poorly soluble drugs. For instance, it has been investigated for its ability to increase the solubility of acetazolamide, a drug used to treat glaucoma and seizures. []

A: Yes, this compound has been studied as a potential alternative to polysorbate 80 for solubilizing etoposide. While this compound effectively enhanced etoposide solubility, its use was limited by its own relatively low aqueous solubility. []

A: Several methods have been developed to measure this compound levels, including spectrophotometry based on its reaction with the Folin-Ciocalteu phenol reagent and techniques relying on its ultraviolet absorbance properties. [, ]

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